molecular formula C23H21BrN2O3S B6462940 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 2549052-27-7

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6462940
CAS RN: 2549052-27-7
M. Wt: 485.4 g/mol
InChI Key: GBVZAOZHMGEJJX-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide, also known as ATC-1, is an organic compound belonging to the class of thiazole derivatives. ATC-1 was first synthesized in 2015 by a research group at the University of Tokyo. Since then, it has been widely studied for its potential applications in a variety of scientific fields, such as biochemistry, physiology, and drug development.

Mechanism of Action

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide acts by binding to the active sites of the target enzymes, such as PKC, PI3K, and COX-2. This binding inhibits the activity of the enzymes, thus preventing the production of their respective products.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, this compound has been found to inhibit the activity of PKC, PI3K, and COX-2. In terms of physiological effects, this compound has been found to inhibit the inflammatory response and reduce the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its ability to inhibit the activity of a variety of enzymes, its low toxicity, and its low cost. The limitations of using this compound in laboratory experiments include its lack of selectivity for specific enzymes, its potential to cause side effects, and its potential to interfere with other biological processes.

Future Directions

The potential applications of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide are vast and far reaching. Some potential future directions for this compound include its use as an anti-inflammatory drug, its use as an anti-cancer drug, and its use as a drug target for the treatment of neurological disorders. Additionally, further research is needed to determine the efficacy and safety of this compound in clinical trials. Additionally, further research is needed to explore the potential use of this compound in combination with other drugs and to explore its potential use in other therapeutic areas.

Synthesis Methods

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is synthesized by a three-step process. The first step involves the reaction of adamantan-1-yl bromide and 3-bromo-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base, such as sodium hydride or potassium carbonate, to form a carboxylic acid intermediate. The second step involves the reaction of the carboxylic acid intermediate with thiourea to form the desired this compound. The third step involves the hydrolysis of the this compound to the desired product.

Scientific Research Applications

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential applications in biochemistry, physiology, and drug development. In biochemistry, this compound has been found to be an effective inhibitor of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K). In physiology, this compound has been found to be an effective inhibitor of the inflammatory response. In drug development, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZAOZHMGEJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Br)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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